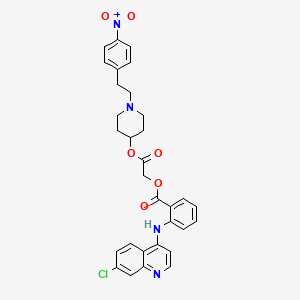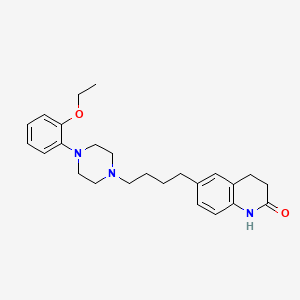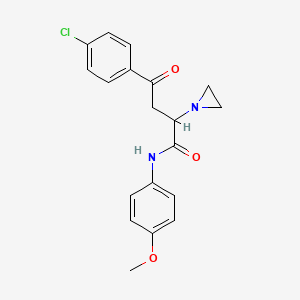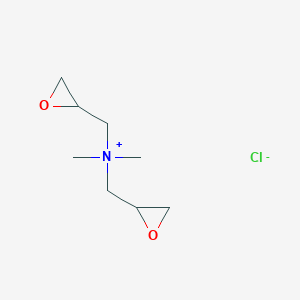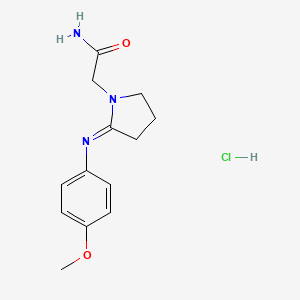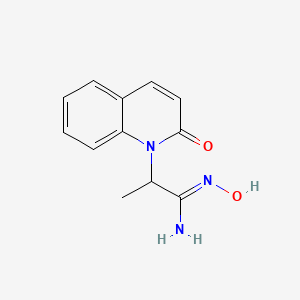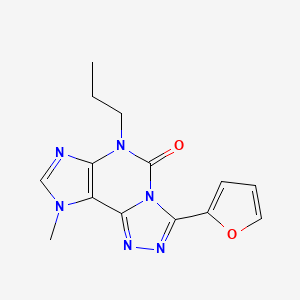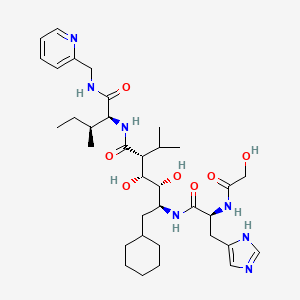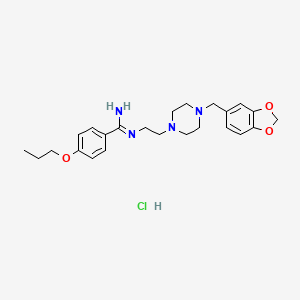
N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl is a complex organic compound that features a 1,3-benzodioxole moiety, a piperazine ring, and a benzenecarboximidamide group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl typically involves multiple steps:
Formation of the 1,3-Benzodioxole Moiety: The starting material, 1,3-benzodioxole, is synthesized through the condensation of catechol with formaldehyde.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the 1,3-benzodioxole derivative with ethylenediamine.
Attachment of the Benzenecarboximidamide Group: The final step involves the reaction of the piperazine derivative with 4-propoxybenzenecarboximidamide under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1,3-benzodioxole moiety.
Reduction: Reduction reactions can occur at the benzenecarboximidamide group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Oxidized derivatives of the 1,3-benzodioxole moiety.
Reduction: Reduced forms of the benzenecarboximidamide group.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The 1,3-benzodioxole moiety may interact with biological macromolecules, while the piperazine ring can modulate the compound’s binding affinity and specificity. The benzenecarboximidamide group may contribute to the compound’s overall pharmacological profile by influencing its solubility and stability.
類似化合物との比較
Similar Compounds
- N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-methoxybenzenecarboximidamide HCl
- N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-ethoxybenzenecarboximidamide HCl
Uniqueness
N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.
特性
CAS番号 |
125575-13-5 |
|---|---|
分子式 |
C24H33ClN4O3 |
分子量 |
461.0 g/mol |
IUPAC名 |
N'-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-propoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C24H32N4O3.ClH/c1-2-15-29-21-6-4-20(5-7-21)24(25)26-9-10-27-11-13-28(14-12-27)17-19-3-8-22-23(16-19)31-18-30-22;/h3-8,16H,2,9-15,17-18H2,1H3,(H2,25,26);1H |
InChIキー |
GXLREKQHDUHETG-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=NCCN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


